furan-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Furan-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic organic compound featuring a furan ring linked via a methanone group to a 4,5-dihydroimidazole scaffold. The imidazole moiety is substituted with a (4-nitrobenzyl)thio group, which introduces strong electron-withdrawing characteristics due to the nitro substituent.
The compound’s synthesis likely involves thioether bond formation between a 4-nitrobenzyl mercaptan derivative and a halogenated imidazole precursor, followed by coupling with a furan carbonyl component. Similar synthetic routes are documented for structurally related compounds, such as those involving sodium ethoxide-mediated nucleophilic substitutions (e.g., thioether formation in triazole derivatives ).
Properties
IUPAC Name |
furan-2-yl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-14(13-2-1-9-22-13)17-8-7-16-15(17)23-10-11-3-5-12(6-4-11)18(20)21/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXKFKFNDXAJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the furan and nitrobenzyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Furan-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of furan-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The imidazole ring can bind to metal ions or enzymes, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives within the imidazole-thioether-furan family. Below is a detailed comparison based on substituent effects, molecular properties, and inferred reactivity:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The 4-nitrobenzylthio group in the target compound introduces stronger electron-withdrawing effects compared to the 3-fluorobenzylthio group in the analog. This may enhance electrophilic reactivity or alter binding interactions in biological systems.
Molecular Weight and Solubility :
- The target compound (315.37 g/mol) is lighter than the bromo-fluoro analog (384.30 g/mol) due to the absence of heavy halogens. Nitro groups, however, may reduce aqueous solubility compared to halogenated derivatives.
Synthetic Pathways :
- Thioether formation in such compounds often employs nucleophilic substitution, as seen in triazole-thioether syntheses using sodium ethoxide and α-halogenated ketones . Ranitidine analogs () follow similar strategies, emphasizing the versatility of this approach for imidazole derivatives .
Biological Relevance :
- While ranitidine derivatives () are clinically validated for gastric acid suppression, the target compound’s nitroimidazole-furan architecture may align with antimicrobial or anticancer scaffolds, though specific activity data are unavailable.
Table 2: Inferred Physicochemical Properties
*Estimated using fragment-based methods.
Q & A
Q. What are the key steps in synthesizing furan-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?
The synthesis involves:
- Step 1 : Formation of the 4-nitrobenzyl thiol intermediate via nucleophilic substitution (e.g., 4-nitrobenzyl chloride with sodium hydrosulfide under basic conditions) .
- Step 2 : Thioether linkage formation by reacting the thiol with a dihydroimidazole precursor (e.g., 2-chloro-4,5-dihydro-1H-imidazole) in polar aprotic solvents like DMF .
- Step 3 : Coupling the furan-2-yl methanone group using a Friedel-Crafts acylation or condensation reaction . Purity is ensured via recrystallization or chromatography, with yields typically 50–70% .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm connectivity of the imidazole, thioether, and furan moieties. The nitro group’s deshielding effect on aromatic protons is notable .
- IR Spectroscopy : Peaks at 1530–1350 cm (asymmetric/symmetric NO stretching) and 1650 cm (C=O) validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion [M+H] and fragmentation patterns confirm molecular weight (e.g., 373.08 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the thioether formation step?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
- Catalysts : Use of triethylamine or DBU improves deprotonation and reaction kinetics .
- Temperature Control : Reactions at 60–80°C reduce side products (e.g., oxidation to sulfones) .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >80% yield .
Q. What strategies mitigate conflicting data in biological activity assays?
- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., fluorometric assays) with cellular viability tests (MTT assays) to cross-validate activity .
- Purity Validation : Conflicting IC values may arise from impurities; use HPLC (>95% purity) and elemental analysis .
- Structural Analog Testing : Compare activity with derivatives (e.g., replacing nitro with chloro groups) to isolate pharmacophore contributions .
Q. How does the nitro group influence the compound’s electronic properties and reactivity?
- Electron-Withdrawing Effects : The nitro group reduces electron density on the benzyl ring, increasing electrophilicity and facilitating nucleophilic aromatic substitution at the para position .
- Redox Activity : The nitro group can be reduced to an amine under catalytic hydrogenation (H, Pd/C), altering biological activity .
- Hydrogen Bonding : Nitro’s electronegativity enhances binding to enzyme active sites (e.g., nitroreductases), as shown in docking studies .
Q. What computational methods predict binding interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cytochrome P450 or kinases. The nitro group’s H-bonding with Arg residues is critical .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .
- QSAR Models : 2D/3D descriptors (e.g., logP, polar surface area) correlate structural features with cytotoxicity (e.g., IC against HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
